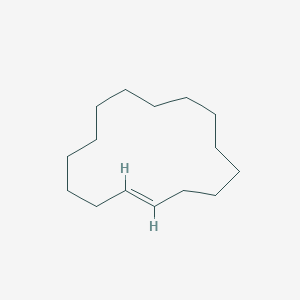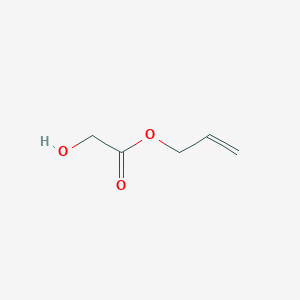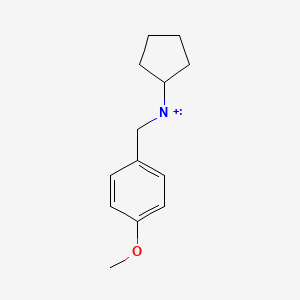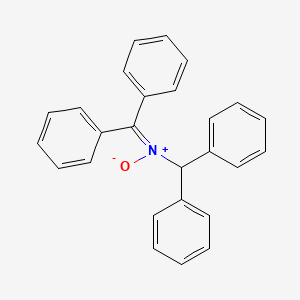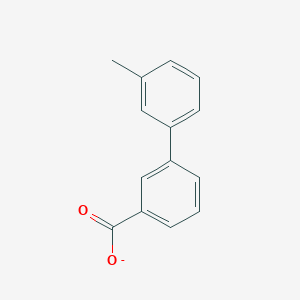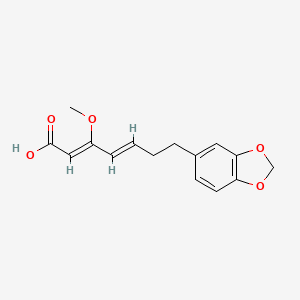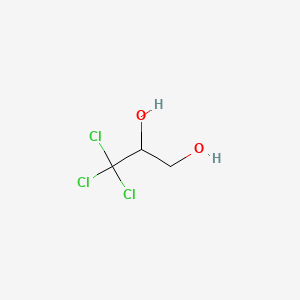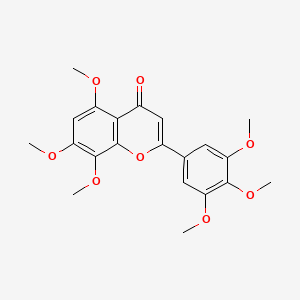
Benzoin phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoin phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 this compound is formed by the reaction of benzoin with phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzoin derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced hydrazine derivatives.
Substitution: Products vary depending on the electrophile used, resulting in substituted this compound derivatives.
Scientific Research Applications
Benzoin phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Mechanism of Action
The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Hydrazones: Compounds with the general structure R1R2C=N−NH2, such as benzaldehyde phenylhydrazone and acetone phenylhydrazone.
Quinazolines: Compounds with a similar hydrazone functional group but with a different core structure.
Uniqueness: Benzoin phenylhydrazone is unique due to its specific structure, which includes both a benzoin and a phenylhydrazine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other hydrazones and related compounds .
Properties
CAS No. |
574-07-2 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol |
InChI |
InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+ |
InChI Key |
GHLACOQSAZQXFG-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
